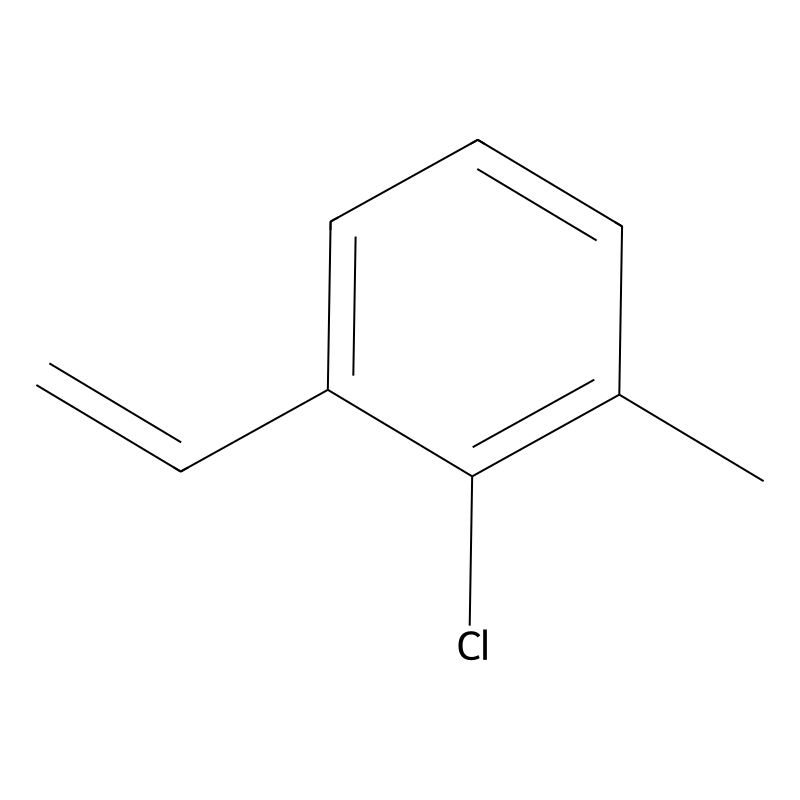2-Chloro-1-methyl-3-vinylbenzene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
For example, benzene derivatives are widely used in various fields of scientific research . They can undergo electrophilic aromatic substitution reactions, which are useful in the synthesis of a wide range of compounds . The general mechanism for these reactions involves two steps :
- The electrons in the pi bond attack the electrophile, forming a C-E bond and creating an arenium ion .
- A base attacks the hydrogen, causing the electrons in the C-H bond to form a C-C double bond and reforming aromaticity .
This mechanism is used in the synthesis of many different compounds, and the specific details of the reaction (such as the choice of electrophile and base) can be varied to achieve different results .
2-Chloro-1-methyl-3-vinylbenzene is an organic compound characterized by the molecular formula . It consists of a benzene ring with three substituents: a chlorine atom, a methyl group, and a vinyl group. This unique arrangement of substituents contributes to its distinctive chemical properties and reactivity. The compound is of significant interest in various fields, including organic synthesis and materials science, due to its potential applications and the interesting chemistry it exhibits.
- Substitution Reactions: The chlorine atom can be replaced by nucleophiles through nucleophilic substitution reactions. For example, treatment with sodium methoxide can yield 2-methoxy-1-methyl-3-vinylbenzene.
- Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes, such as 2-chloro-1-formyl-3-vinylbenzene.
- Addition Reactions: The vinyl group can participate in addition reactions, including hydrogenation or halogenation, leading to products like 2-chloro-1-methyl-3-ethylbenzene from hydrogenation or 2-chloro-1-methyl-3-dibromovinylbenzene from bromination.
While specific biological activity data for 2-Chloro-1-methyl-3-vinylbenzene is limited, compounds with similar structures often exhibit various biological effects. The presence of the vinyl group may allow for polymerization reactions that could have implications in biological systems. Moreover, the compound's electrophilic nature suggests potential interactions with nucleophilic biological targets, which warrants further investigation into its pharmacological properties.
The synthesis of 2-Chloro-1-methyl-3-vinylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the chlorination of 1-methyl-3-vinylbenzene using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl₃). This reaction generally occurs under mild conditions at room temperature, yielding the desired product efficiently.
In industrial settings, similar synthetic routes are employed but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods are utilized to enhance the quality of the final product.
2-Chloro-1-methyl-3-vinylbenzene has several potential applications:
- Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex aromatic compounds.
- Material Science: Due to its reactivity, it can be used in the production of polymers and resins with specific properties.
- Research: The compound can be employed in studies involving electrophilic aromatic substitution mechanisms and other related chemical processes.
Research into the interaction studies of 2-Chloro-1-methyl-3-vinylbenzene focuses on its reactivity with various nucleophiles and electrophiles. These studies aim to elucidate its mechanism of action in biological systems and its potential as a building block for more complex molecules. Understanding these interactions could provide insights into its environmental behavior and possible applications in pharmacology.
Several compounds share structural similarities with 2-Chloro-1-methyl-3-vinylbenzene. Here are some notable examples:
| Compound Name | Unique Features |
|---|---|
| 1-Chloro-2-methyl-3-vinylbenzene | Contains a methyl group instead of a vinyl group |
| 2-Chloro-1-methyl-4-vinylbenzene | Chlorine is positioned para to the methyl group |
| 2-Bromo-1-methyl-3-vinylbenzene | Contains a bromine atom instead of chlorine |
Uniqueness
The uniqueness of 2-Chloro-1-methyl-3-vinylbenzene lies in the specific positioning of its substituents on the benzene ring. This arrangement influences its reactivity patterns significantly compared to similar compounds. The combination of electron-donating (methyl) and electron-withdrawing (chlorine) groups creates a distinctive electronic environment that affects its chemical behavior, making it particularly valuable for various applications in organic synthesis and material science.








